1-Methyl-1-piperidinomethane sulfonate

Description

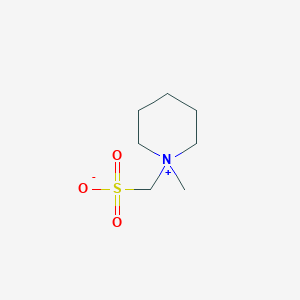

Structure

3D Structure

Properties

CAS No. |

146747-59-3 |

|---|---|

Molecular Formula |

C7H14NO3S- |

Molecular Weight |

193.27 g/mol |

IUPAC Name |

(1-methylpiperidin-1-ium-1-yl)methanesulfonate |

InChI |

InChI=1S/C7H15NO3S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3 |

InChI Key |

TWDHLLGVNBEMIS-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCCCC1)CS(=O)(=O)[O-] |

Canonical SMILES |

C[N+]1(CCCCC1)CS(=O)(=O)[O-] |

Synonyms |

1-methyl-1-piperidinomethane sulfonate MPMS |

Origin of Product |

United States |

Investigation of Biological Activities and Underlying Mechanisms

Modulation of Osmoprotectant Activity in Microbial Systems by 1-Methyl-1-piperidinomethane Sulfonate

This compound (MPMS) has been identified as a compound that selectively interferes with the ability of certain bacteria, notably Escherichia coli, to utilize specific molecules for protection against high osmotic environments. This selective inhibition provides insights into the diverse mechanisms of osmoprotection.

Specific Inhibition of Choline and L-Proline Osmoprotection in Escherichia coli

Research has demonstrated that MPMS effectively blocks the osmoprotectant activities of both choline and L-proline in Escherichia coli. When exposed to high-salt conditions, E. coli typically imports these compounds from the environment to balance the external osmotic pressure and maintain cellular turgor and function. However, in the presence of MPMS, the protective effects conferred by choline and L-proline are significantly diminished. This indicates that MPMS directly interferes with the pathway or transport systems responsible for the uptake or utilization of these two specific osmoprotectants.

Absence of Effect on Glycine Betaine Osmoprotectant Activity in Escherichia coli

A key feature of the action of this compound is its specificity. While it inhibits the osmoprotective functions of choline and L-proline, it does not affect the activity of glycine betaine. Glycine betaine is a highly effective osmoprotectant, and its continued function in the presence of MPMS suggests that the compound's mechanism of action is not a general disruption of the cell membrane or a non-specific toxic effect. Instead, it points towards a targeted interaction with components of the osmoregulation system that are specific to choline and L-proline.

Differential Activity Against Salt-Sensitive and Salt-Resistant Bacterial Strains

The efficacy of this compound has been observed to be more pronounced against salt-sensitive strains of bacteria compared to their salt-resistant counterparts. This differential activity underscores the importance of the inhibited osmoprotectant pathways for survival in high-osmolarity environments. Salt-sensitive strains are likely more reliant on the uptake of compounds like choline and L-proline for their survival, making them more vulnerable to the inhibitory effects of MPMS. Conversely, salt-resistant strains may possess more robust or alternative osmoregulation mechanisms that are not targeted by the compound. Furthermore, MPMS had no effect on a mutant strain incapable of transporting choline, glycine betaine, and proline, further confirming its specific mode of action related to these transport systems.

Interactive Data Table: Effect of this compound on Osmoprotection in E. coli

| Osmoprotectant | Bacterial Strain | Presence of MPMS | Observed Osmoprotection |

| Choline | Wild-Type (Salt-Sensitive) | No | Yes |

| Choline | Wild-Type (Salt-Sensitive) | Yes | No |

| L-Proline | Wild-Type (Salt-Sensitive) | No | Yes |

| L-Proline | Wild-Type (Salt-Sensitive) | Yes | No |

| Glycine Betaine | Wild-Type (Salt-Sensitive) | No | Yes |

| Glycine Betaine | Wild-Type (Salt-Sensitive) | Yes | Yes |

| Choline | Salt-Resistant Strain | Yes | Partially Reduced |

| L-Proline | Transport Mutant | Yes | No (inherently) |

Elucidation of Molecular Mechanisms of Action in Microbial Osmoregulation

The specific inhibitory profile of this compound strongly suggests an interaction with the transport systems responsible for the uptake of choline and L-proline. In Escherichia coli, these functions are primarily carried out by a set of osmotically regulated transporters.

Interaction with Osmoregulatory Transporter Systems (e.g., ABC Transporters)

While direct binding studies with this compound are not extensively documented in the available literature, its functional effects strongly implicate an interaction with osmoregulatory transporter systems. In E. coli, the uptake of choline and proline under osmotic stress is mediated by transporters such as the ProP and ProU systems. The ProU system is a high-affinity ATP-binding cassette (ABC) transporter that can import both proline and glycine betaine. The ProP transporter is a proton-solute symporter that also transports proline and glycine betaine. Choline uptake is primarily mediated by the BetT transporter.

Given that MPMS inhibits both choline and L-proline uptake but not glycine betaine, it is plausible that it acts as a competitive or non-competitive inhibitor of specific transporters. It may exhibit a higher affinity for the binding sites of the BetT and one of the proline transporters (ProP or ProU) when they are in a conformation to transport choline or proline, but not when configured to transport glycine betaine. This differential inhibition is a key area for further molecular investigation. The lack of effect on a transport-deficient mutant further supports the hypothesis that its primary site of action is at the level of these transporter proteins.

Downstream Cellular Pathways Affected by Osmoprotectant Modulation

By blocking the uptake of crucial osmoprotectants, this compound initiates a cascade of downstream cellular effects, particularly under conditions of high osmolarity. The inability to accumulate choline or L-proline leads to a failure in maintaining cytoplasmic water potential and turgor pressure.

This disruption of osmotic homeostasis can lead to several detrimental consequences for the bacterial cell:

Inhibition of Growth and Cell Division: Without adequate osmoprotection, bacterial growth is severely inhibited in high-salt environments. The cell must divert significant energy to combat water loss, and critical enzymatic processes may be impaired due to increased intracellular ionic strength.

Increased Sensitivity to Osmotic Stress: Cells treated with MPMS become hypersensitive to osmotic shock. A sudden increase in external osmolarity, which would normally be tolerated through the rapid uptake of osmoprotectants, can become lethal.

Alterations in Gene Expression: The failure to adapt to osmotic stress can trigger broader stress responses within the cell. This may involve changes in the expression of genes related to cell envelope synthesis, DNA repair, and general stress proteins, as the cell attempts to compensate for the osmotic imbalance.

In essence, the modulation of osmoprotectant uptake by this compound serves as a powerful tool to dissect the physiological and genetic responses of bacteria to osmotic stress, highlighting the critical role of specific transport systems in microbial survival.

Structure Activity Relationship Sar Studies

The unique zwitterionic structure of 1-Methyl-1-piperidinomethane sulfonate, possessing both a fixed positive and a fixed negative charge, suggests its potential for specific interactions with biological macromolecules. While its role as an osmoprotectant inhibitor is not documented, an analysis of its structural components can provide a framework for understanding its hypothetical structure-activity relationships.

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the hypothetical inhibition of an osmoprotectant transporter or a related enzyme, the key pharmacophoric features of this compound can be dissected as follows:

Quaternary Ammonium Cation: The positively charged nitrogen atom within the piperidine (B6355638) ring is a dominant feature. This cationic center can form strong ionic bonds or cation-π interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in a protein binding site. Its permanently charged nature ensures a consistent electrostatic interaction regardless of the physiological pH.

Sulfonate Anion: The negatively charged sulfonate group provides a second critical interaction point. It can engage in ionic bonding with positively charged residues like lysine (B10760008) or arginine, or act as a hydrogen bond acceptor. The spatial relationship between the cationic center and this anionic group is a crucial determinant for binding specificity.

Piperidine Ring: This saturated heterocyclic ring serves as a rigid scaffold, holding the cationic charge and the methanesulfonate (B1217627) group in a defined, albeit flexible, spatial arrangement. The ring itself is hydrophobic and can engage in van der Waals interactions or hydrophobic contacts with nonpolar pockets within a binding site.

N-Methyl Group: The methyl group attached to the nitrogen is the simplest alkyl substituent. While small, it contributes to the steric bulk around the cationic center and can influence the molecule's orientation within a binding pocket through hydrophobic interactions.

The combination of a cationic head, an anionic tail, and a hydrophobic scaffold makes it a molecule with distinct regions for potential molecular recognition by a biological target.

While this compound itself is an achiral molecule, the introduction of substituents on the piperidine ring would create stereocenters, leading to enantiomers and diastereomers that could exhibit different biological activities.

The conformational flexibility of the piperidine ring is another critical factor. The ring predominantly exists in a low-energy chair conformation. However, it can transiently adopt other conformations like a boat or twist-boat form. The specific conformation adopted upon binding to a biological target would be crucial for optimal interaction. For instance, the axial or equatorial orientation of the methanesulfonate group in the dominant chair conformation would present the anionic feature at different positions in space, which could profoundly impact binding affinity. Any substitution on the ring would further influence the conformational equilibrium and could lock the molecule into a more biologically active or inactive shape.

In the absence of experimental data, a hypothetical Quantitative Structure-Activity Relationship (QSAR) study can be conceptualized to guide the design of more potent analogs. A QSAR model establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activity.

For a hypothetical series of this compound derivatives, one could systematically modify the structure and calculate various molecular descriptors. The goal would be to build a model that predicts the inhibitory activity based on these descriptors.

Hypothetical QSAR Study Design: A virtual library of analogs could be created with modifications at two primary positions:

N-Alkyl Group (R¹): Varying the N-methyl group to larger alkyl chains (ethyl, propyl, butyl) or introducing functional groups to probe for additional interactions.

Piperidine Ring Substitution (R²): Introducing small alkyl or polar substituents at various positions on the ring to explore steric and electronic effects.

The following table illustrates a hypothetical dataset for a QSAR study. The activity data is purely illustrative.

| Compound ID | R¹ | R² | LogP (Lipophilicity) | Polar Surface Area (Ų) | Dipole Moment (Debye) | Hypothetical Activity (IC₅₀, µM) |

| 1 | -CH₃ | H | -3.5 | 65.6 | 12.5 | 100 |

| 2 | -CH₂CH₃ | H | -3.1 | 65.6 | 12.8 | 85 |

| 3 | -CH₃ | 4-CH₃ | -3.0 | 65.6 | 12.3 | 70 |

| 4 | -CH₃ | 4-OH | -4.0 | 85.8 | 13.1 | 50 |

| 5 | -CH₂CH₃ | 4-OH | -3.6 | 85.8 | 13.5 | 35 |

From such a model, one might find that increasing lipophilicity to a certain point is beneficial, while the introduction of a hydrogen-bonding group like a hydroxyl at the 4-position of the piperidine ring significantly enhances potency.

Structure-based design relies on the three-dimensional structure of the biological target. Assuming a hypothetical binding site on an osmoprotectant transporter, we can propose rational designs for new derivatives.

Hypothetical Binding Site Features:

Anionic Pocket: A deep pocket lined with aspartate or glutamate (B1630785) residues, designed to accommodate the N-methyl-piperidinium cation.

Cationic Ledge: A surface region with lysine or arginine residues that can interact with the sulfonate group.

Hydrophobic Groove: A nonpolar channel adjacent to the anionic pocket that can accommodate the piperidine ring.

Accessory Pocket: A small, polar pocket near the cationic ledge.

Based on this model, novel derivatives could be designed to achieve a better fit and stronger interactions. The following table outlines some design concepts.

| Derivative ID | Modification from Parent Compound | Design Rationale |

| D-1 | Replace N-methyl with N-benzyl. | The benzyl (B1604629) group could form additional hydrophobic or π-stacking interactions within the hydrophobic groove. |

| D-2 | Introduce a 4-hydroxyl group on the piperidine ring. | The hydroxyl group could form a key hydrogen bond with a residue in the accessory pocket. |

| D-3 | Extend the linker between the piperidine and sulfonate (e.g., 1-Methyl-1-piperidinoethane sulfonate). | To optimize the distance between the cationic and anionic groups to better match the spacing of charged residues in the binding site. |

| D-4 | Introduce a 3-fluoro substituent on the piperidine ring. | The fluorine atom could modulate the pKa of the piperidinium (B107235) nitrogen or form specific favorable interactions within the binding site. |

This rational, structure-guided approach would be a powerful strategy to develop potent and selective inhibitors if a biological target were identified.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separations for Analysis of 1-Methyl-1-piperidinomethane Sulfonate

Chromatographic techniques are paramount for separating this compound from impurities and matrix components, enabling accurate quantification and isolation.

Gas chromatography is a powerful tool for separating volatile compounds. However, sulfonate salts, including this compound, are non-volatile and thermally labile, which presents a significant challenge for direct GC analysis. nih.gov To overcome this, derivatization is a mandatory sample preparation step to convert the analyte into a more volatile and thermally stable form suitable for GC separation. nih.govoup.com

Common derivatization strategies for sulfonates involve their conversion into sulfonyl chlorides or various ester forms, such as methyl or silyl (B83357) esters. nih.govnih.gov For piperidine-containing moieties, derivatization can also improve peak shape and chromatographic performance. oup.com The resulting derivatives can then be analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification based on retention time and mass spectrum. nih.govcmbr-journal.com The electron ionization (EI) mass spectra of such derivatives provide characteristic fragmentation patterns that aid in structural confirmation. nih.gov

| Derivatization Reagent | Derivative Formed | Typical GC Column | Carrier Gas | Detection Mode | Reference |

|---|---|---|---|---|---|

| Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Sulfonyl chloride | DB-17, CP-Sil-5CB-MS (fused-silica capillary) | Helium | MS (Scan or SIM) | nih.govoup.com |

| Diazomethane or Trimethylsilyldiazomethane | Methyl ester | Capillary column (e.g., DB-5) | Helium | MS (Electron Ionization) | nih.gov |

| Pentafluorobenzoyl chloride (PFBCI) | Pentafluorobenzoyl derivative | WCOT fused-silica CP-Sil-5CB-MS | Helium | MS (Scan mode) | oup.com |

High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for the analysis of sulfonate compounds due to its applicability to non-volatile and thermally sensitive molecules. nih.govmdpi.com Several HPLC modes can be employed for the separation and quantification of this compound.

Reversed-phase HPLC (RP-HPLC) on C8 or C18 columns is a common approach. nih.govsielc.com Since this compound lacks a strong UV chromophore, detection can be challenging. This can be addressed by using detection methods such as Evaporative Light Scattering Detection (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS). sielc.comsielc.com Alternatively, Indirect Photometric Detection (IPD) can be utilized, where a UV-absorbing ion-pair reagent is added to the mobile phase, allowing for the detection of the analyte as it displaces the reagent. nih.govmdpi.comnih.gov

A significant enhancement in sensitivity for the LC-MS analysis of certain sulfonates has been observed with the addition of 1-methyl piperidine (B6355638) to the mobile phase. nih.govdiva-portal.org This additive improves chromatographic resolution, suppresses background noise, and increases ionization efficiency, making it a potentially valuable component in developing methods for this compound. nih.govdiva-portal.org

| HPLC Mode | Stationary Phase (Column) | Mobile Phase Composition | Detection Method | Reference |

|---|---|---|---|---|

| Reversed-Phase (RP) | C18 or C8 | Acetonitrile/Water or Methanol/Water gradients | MS, ELSD | nih.govsielc.com |

| Ion-Pair RP-HPLC | C18 | Acetonitrile/Water with pyridinium (B92312) salts (e.g., N-methylpyridinium iodide) | UV (Indirect Photometric Detection) | nih.govmdpi.comnih.gov |

| Mixed-Mode | Primesep 500 (cation exchange/reversed-phase) | Acetonitrile/Water with Ammonium Acetate buffer | ELSD | sielc.com |

| RP-HPLC-MS/MS | Zorbax Extend C18 | Water/Methanol/Acetonitrile with 2mM Ammonium Acetate and 5mM 1-methyl piperidine | ESI-QTOF-MS | nih.gov |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous identification of this compound, providing detailed information about its molecular structure, mass, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the methylene (B1212753) bridge, the methyl group of the sulfonate, and the protons on the piperidine ring. The piperidine ring protons would appear as complex multiplets due to their diastereotopic nature (axial and equatorial positions). researchgate.netchemicalbook.com

¹³C NMR: The carbon NMR spectrum would show characteristic signals for each unique carbon atom in the molecule, including the N-methyl carbon, the piperidine ring carbons, the methylene bridge carbon, and the sulfonate's methyl carbon. researchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule. researchgate.net

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Piperidinium (B107235) Ring | -CH₂- (axial/equatorial) | ~1.5 - 2.0 (m), ~2.8 - 3.5 (m) | ~22 - 28, ~50 - 60 |

| N-Methyl | N-CH₃ | ~2.8 - 3.0 (s) | ~45 - 50 |

| Methylene Bridge | N-CH₂-S | ~3.5 - 4.0 (s) | ~60 - 70 |

| Methanesulfonate (B1217627) | S-CH₃ | ~2.7 - 2.9 (s) | ~35 - 40 |

Mass spectrometry provides crucial information on the molecular weight and elemental composition of a compound. As this compound is a zwitterion, soft ionization techniques like Electrospray Ionization (ESI) are most appropriate. ontosight.ainih.gov

The analysis can be performed in both positive and negative ion modes:

Positive Ion Mode: The spectrum would be dominated by the cation, [C₇H₁₆NO]⁺, corresponding to the 1-methyl-1-(sulfomethyl)piperidinium moiety after the loss of the sulfonate group or analysis of the cationic part of the zwitterion.

Negative Ion Mode: The spectrum would show the methanesulfonate anion, [CH₃SO₃]⁻.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ions, yielding structural information. nih.govnih.gov Collision-induced dissociation (CID) of the piperidinium cation would likely result in fragmentation of the piperidine ring or loss of the methyl or methylene sulfonate groups. nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula, confirming the molecular identity with high confidence. nih.gov

| Ion Mode | Expected Ion | Formula | Calculated m/z | Fragment Ions (MS/MS) |

|---|---|---|---|---|

| Positive | [M+H]⁺ (cationic part) | [C₇H₁₇NSO₃+H]⁺ | 196.0953 | Fragments from loss of SO₃, H₂O, CH₃ |

| Negative | [M-H]⁻ (anionic part) | [C₇H₁₇NSO₃-H]⁻ | 194.0800 | [CH₃SO₃]⁻ (m/z 95.98) |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonate group. Specifically, strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. blogspot.comresearchgate.net A strong band for the S-O stretch would appear in the 1000-1060 cm⁻¹ region. researchgate.net Additionally, C-H stretching and bending vibrations from the alkyl portions of the molecule would be visible. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the S=O group in sulfonates typically gives rise to a strong and sharp band in the Raman spectrum, often near 1040-1060 cm⁻¹. researchgate.netnih.gov This makes Raman an excellent tool for confirming the presence of the sulfonate moiety.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | ~1350 (Strong) | Weak | blogspot.comresearchgate.net |

| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | ~1175 (Strong) | ~1050 (Strong) | blogspot.comresearchgate.net |

| Sulfonate (S-O) | S-O Stretch | ~1000-1060 (Strong) | Medium | blogspot.comresearchgate.net |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | 2850-3000 | nist.gov |

| Alkyl (C-H) | C-H Bend | 1350-1470 | 1350-1470 | nist.gov |

Development of Sensitive and Selective Detection Methods in Complex Matrices

The accurate quantification of this compound in complex matrices, such as biological fluids and environmental samples, necessitates the development of highly sensitive and selective analytical methods. Research in this area focuses on minimizing matrix interference while achieving low limits of detection (LOD) and quantification (LOQ). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a primary technique for this purpose.

Methodologies are often adapted from the analysis of structurally similar compounds, including other piperidine-containing molecules and various sulfonates. For instance, the analytical approaches for compounds like 1-amino-4-methyl-piperazine and perfluoroalkyl sulfonates provide a foundation for developing methods for this compound. nih.govmdpi.com

A key aspect of method development is the optimization of the mobile phase in liquid chromatography to enhance ionization efficiency and improve chromatographic peak shape. The use of additives like 1-methyl piperidine in the mobile phase has been shown to significantly increase instrument sensitivity for some sulfonated compounds by improving chromatographic resolution and suppressing background noise. nih.gov

Sample preparation is another critical step to ensure the removal of interfering substances from the matrix. Solid-phase extraction (SPE) is a commonly employed technique for the enrichment of analytes and cleanup of samples. The choice of sorbent material is crucial for achieving high recovery rates.

For detection, tandem mass spectrometry (MS/MS) operated in multiple reaction monitoring (MRM) mode offers excellent selectivity and sensitivity. This technique involves monitoring specific precursor-to-product ion transitions, which is characteristic of the target analyte. While specific transitions for this compound are not widely published, they can be determined through infusion experiments with a pure standard of the compound. The fragmentation patterns of related compounds, such as N-methylpiperidine, can offer insights into potential fragmentation pathways. nist.govrsc.org

The validation of these analytical methods typically involves assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects. The standard addition method can be employed to compensate for matrix effects where a signal enhancement or suppression is observed. nih.gov

The following interactive table summarizes typical performance data for the analysis of related sulfonated and piperidine compounds in complex matrices, which can be considered as target parameters for a method developed for this compound.

| Parameter | Typical Value | Matrix | Analytical Technique |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/L | Drinking Water | HPLC-MS/MS |

| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/L | Drinking Water | HPLC-MS/MS |

| Recovery | 55 - 97% | Water | SPE-HPLC-MS/MS |

| Linearity (R²) | >0.99 | Various | LC-MS/MS |

Detailed research findings on analogous compounds demonstrate the feasibility of achieving low detection limits in complex matrices. For example, a method for the analysis of perfluoroalkyl sulfonates in drinking water achieved detection limits in the range of 0.014-0.052 ng/L. nih.gov Similarly, a UHPLC-MS/MS method for a piperazine (B1678402) derivative in a drug substance demonstrated high specificity and sensitivity. mdpi.com These studies underscore the potential for developing a robust and sensitive analytical method for this compound.

Further research would be required to establish and validate a specific method for this compound, including the determination of its unique mass spectral characteristics and the optimization of chromatographic and sample preparation conditions.

Computational Chemistry and Molecular Modeling

Molecular Docking and Dynamics Simulations of 1-Methyl-1-piperidinomethane Sulfonate with Putative Biological Targets

Currently, there are no specific molecular docking or molecular dynamics simulation studies that have been published in peer-reviewed journals concerning this compound. Such studies would be invaluable in elucidating the potential binding affinities and interaction mechanisms of this compound with various proteins and biological macromolecules. The absence of this research limits the understanding of its potential pharmacological or biological activity.

Theoretical Calculations of Electronic Structure and Reactivity

In Silico Prediction of Adsorption and Interaction Profiles

Detailed in silico predictions of the adsorption, distribution, metabolism, and excretion (ADMET) properties for this compound are not available in the public domain. Furthermore, comprehensive computational studies predicting its interaction profiles with various materials or biological environments have not been reported.

Methodological Applications in Preclinical Research Models

Utilization in Patient-Derived Organoid Systems as a Research Probe

Patient-derived organoids (PDOs) are three-dimensional, in vitro cultures that replicate the genetic and phenotypic characteristics of a patient's original tissue. mdpi.comnih.gov These models are becoming invaluable tools in preclinical research and personalized medicine. mdpi.com The compound 1-Methyl-1-piperidinomethane sulfonate has been specifically identified as a relevant substance in the context of research utilizing these advanced models. nih.gov

A key application of this compound is in studies involving organoids developed from cancerous tissues. In a notable 2024 study, researchers successfully established and characterized patient-derived organoids from malignant peritoneal mesothelioma (MPM), an extremely rare and aggressive tumor. nih.gov These organoids, termed MPMOs, were developed from patient tumor tissue and cultured with a specific medium. nih.gov

The characterization process confirmed that the MPMOs were robust preclinical models. Pathological examination and whole-genome sequencing revealed that the organoids accurately mirrored the histological features and genomic heterogeneity of the primary tumors from which they were derived. nih.gov This fidelity is crucial for their use as a reliable platform for subsequent investigations. mdpi.comnih.gov

Once validated, these organoid models serve as a platform for studying disease biology and therapeutic responses. The research on MPMOs, which lists this compound as a substance of interest, focused on using the organoids for drug sensitivity assays. nih.gov The study demonstrated that different MPMO lines exhibited varied responses to medications, reflecting the clinical situation of the patients. nih.gov This approach allows for the investigation of cellular responses in a system that closely mimics the patient's own tumor, providing a valuable model for personalized treatment strategies and advancing research into diseases like MPM. nih.gov

Table 1: Characteristics of Malignant Peritoneal Mesothelioma Organoids (MPMOs)

| Feature | Description | Finding |

|---|---|---|

| Source Tissue | Tumor tissue from patients with Malignant Peritoneal Mesothelioma (MPM). nih.gov | MPMOs were successfully constructed from patient tissue. nih.gov |

| Histological Fidelity | Comparison of organoid structure with the original tumor tissue. nih.gov | MPMOs accurately represented the histological characteristics of the parent tumors. nih.gov |

| Genomic Heterogeneity | Analysis of the genetic landscape of the organoids compared to the original tumors. nih.gov | The genomic heterogeneity of the original tumors was maintained in the MPMO models. nih.gov |

| Application | Use of the validated organoid models for further research. nih.gov | MPMOs were utilized for drug sensitivity assays to evaluate medication responses. nih.gov |

Employment as a Tool for Investigating Cellular Stress Responses in vitro

While direct studies detailing the use of this compound for cellular stress response are not extensively documented in current literature, the activity of structurally related compounds provides a clear framework for its potential application. Compounds containing a methanesulfonate (B1217627) group are well-established agents for inducing and studying cellular stress. For instance, Methyl Methanesulfonate (MMS) is a DNA damaging agent widely used in research to provoke a cellular stress response. nih.gov

In studies using human keratinocyte cell lines, MMS was shown to rapidly induce the transcription of RTP801, a known stress response gene. nih.gov This induction was traced to a specific region of the RTP801 promoter, implicating the involvement of transcription factors like Elk-1 and C/EBP in the signaling cascade. nih.gov Such research demonstrates a common methodological approach where a chemical probe is used to trigger a specific stress pathway, allowing for the detailed molecular dissection of the response. The zwitterionic nature of this compound, which can influence interactions with biological membranes and proteins, makes it a candidate for similar investigations into specific cellular stress mechanisms. ontosight.ai

Use in Biochemical Assays for Enzyme Inhibition or Modulation Studies

The unique properties of this compound make it a potentially useful reagent in various biochemical assays. ontosight.ai As a zwitterion, it possesses both positively and negatively charged functional groups, which can facilitate specific interactions with biological macromolecules like proteins and enzymes. ontosight.ai

This characteristic is particularly relevant for enzyme inhibition or modulation studies. In a typical biochemical assay, the compound would be introduced into a system containing a purified enzyme and its substrate to observe any changes in enzyme activity. Its ability to interact with proteins could allow it to bind to an enzyme's active site or an allosteric site, thereby inhibiting or altering its catalytic function. While specific studies detailing its use as an enzyme inhibitor are not prominent, its potential is rooted in the fundamental properties of zwitterionic compounds to engage in specific molecular interactions, which is a cornerstone of designing targeted enzyme modulators. ontosight.ai

Table 2: Investigated Compounds

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Perspectives

Exploration of Novel Biological Targets and Therapeutic Implications

While 1-Methyl-1-piperidinomethane sulfonate has been investigated for its potential role in drug formulation and delivery, its intrinsic biological activity remains a largely untapped area of research. ontosight.ai The piperidine (B6355638) scaffold is a common motif in a wide array of biologically active compounds, suggesting that this compound itself, or its derivatives, could interact with various biological targets. clinmedkaz.org

Future research will likely focus on in silico screening and computational modeling to predict potential protein targets. clinmedkaz.orgwindows.net Techniques such as molecular docking can be employed to simulate the interaction of this compound with a vast library of known protein structures, including enzymes, receptors, and ion channels. windows.net The zwitterionic nature of the compound could facilitate unique binding interactions, potentially leading to the discovery of novel modulators of biological pathways. sciencedaily.comacs.org

The therapeutic implications of identifying such targets are significant. For instance, if this compound or its derivatives are found to interact with targets involved in neurodegenerative diseases or cancer, it could open up new avenues for drug development. clinmedkaz.orgsciencedaily.com The unique ability of piperidine-containing compounds to interact with a variety of biological targets makes this a promising area for future investigation. clinmedkaz.org

| Potential Biological Target Class | Predicted Therapeutic Area | Rationale for Exploration |

| G-Protein Coupled Receptors (GPCRs) | Neurology, Immunology | Piperidine is a common scaffold in GPCR ligands. windows.netnih.gov |

| Ion Channels | Cardiology, Neurology | The charged nature of the compound may influence ion channel function. clinmedkaz.org |

| Kinase Inhibitors | Oncology | Many kinase inhibitors incorporate heterocyclic rings like piperidine. nih.gov |

| Enzyme Inhibitors | Metabolic Diseases | The sulfonate group could mimic natural enzyme substrates. nih.gov |

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of this compound, whether as an active pharmaceutical ingredient (API) or an excipient, a systems-level understanding is crucial. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this.

When used as an excipient in a drug delivery system, multi-omics can provide a comprehensive picture of how the formulation interacts with cells and tissues. For example, transcriptomic analysis (RNA-seq) can reveal changes in gene expression in response to the drug formulation, while metabolomics can identify alterations in metabolic pathways. This data can help in understanding the mechanisms of drug uptake, efficacy, and any potential off-target effects.

Future studies could employ these technologies to:

Assess Biocompatibility: Analyze changes in inflammatory and stress-response gene and protein expression in cells exposed to this compound.

Elucidate Drug Delivery Mechanisms: Use transcriptomics and proteomics to understand how zwitterionic carriers influence cellular uptake and intracellular trafficking of drugs. nih.gov

Identify Biomarkers of Response: Correlate multi-omics data with therapeutic outcomes to identify biomarkers that predict patient response to drugs formulated with this excipient.

| Omics Technology | Application in Research | Potential Insights |

| Transcriptomics | Studying changes in gene expression in cells treated with the compound. | Identification of pathways affected by the compound. |

| Proteomics | Analyzing alterations in protein levels and post-translational modifications. | Understanding the impact on cellular machinery and signaling. |

| Metabolomics | Profiling changes in small molecule metabolites. | Revealing effects on cellular metabolism and bioenergetics. researchgate.net |

Development of Advanced Analytical Techniques for in situ Detection

A significant challenge in drug delivery research is understanding the spatial and temporal distribution of both the drug and its carrier within biological systems. Advanced analytical techniques are emerging that allow for the in situ detection of molecules like this compound in tissues and even single cells.

Mass spectrometry imaging (MSI) is a particularly promising technique. researchgate.nettechnologynetworks.comdrugtargetreview.comnih.govscienceopen.com It enables the label-free visualization of the distribution of drugs and excipients in tissue sections with high chemical specificity. drugtargetreview.comnih.gov Future applications of MSI in the study of this compound could involve:

Mapping Drug and Excipient Distribution: Visualizing the co-localization of the active drug and this compound in target tissues to understand the drug release profile. scienceopen.com

Investigating Metabolism: Identifying and mapping the distribution of any metabolites of this compound in situ.

Assessing Target Engagement: In preclinical models, MSI could potentially be used to visualize the binding of a drug to its target protein in the presence of the delivery vehicle.

These advanced analytical methods will provide unprecedented insights into the pharmacokinetics and pharmacodynamics of formulations containing this compound, facilitating the rational design of more effective drug delivery systems. scienceopen.com

| Analytical Technique | Application | Key Advantage |

| Mass Spectrometry Imaging (MSI) | In situ visualization of the compound in tissue sections. | Label-free detection with high chemical specificity. drugtargetreview.comnih.gov |

| Raman Microspectroscopy | Vibrational spectroscopy for chemical imaging. | High spatial resolution for subcellular imaging. |

| Fluorescence Lifetime Imaging (FLIM) | If fluorescently tagged, can monitor environmental changes. | Provides information on the molecular environment of the compound. |

Collaborative Research Opportunities Across Disciplines

The future development and application of this compound will be significantly enhanced through collaborative research efforts that bridge multiple scientific disciplines. The complexity of modern drug development necessitates a multidisciplinary approach.

Key areas for collaboration include:

Chemistry and Materials Science: For the synthesis of novel derivatives of this compound with tailored properties and the development of advanced drug delivery systems. researchgate.netmdpi.com

Biology and Pharmacology: To investigate the biological activities, mechanisms of action, and therapeutic potential of these new compounds. clinmedkaz.org

Computational Science and Bioinformatics: To perform in silico predictions of biological targets and to analyze and interpret large multi-omics datasets. windows.net

Analytical Chemistry: To develop and apply novel techniques for the sensitive and specific detection and quantification of the compound and its metabolites in biological matrices. technologynetworks.com

Such interdisciplinary collaborations will be crucial for unlocking the full potential of this compound and translating fundamental research findings into tangible clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.